molecular formula C₃₄H₅₈OSi B1146057 3-O-(tert-Butyldimethylsilyl)-5,6-trans-vitamin D2 CAS No. 104846-63-1

3-O-(tert-Butyldimethylsilyl)-5,6-trans-vitamin D2

Katalognummer: B1146057
CAS-Nummer: 104846-63-1
Molekulargewicht: 510.91
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-O-(tert-Butyldimethylsilyl)-5,6-trans-vitamin D2: is a synthetic derivative of vitamin D2, where the hydroxyl group at the 3-position is protected by a tert-butyldimethylsilyl group This modification enhances the stability of the compound, making it useful in various chemical and biological applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-(tert-Butyldimethylsilyl)-5,6-trans-vitamin D2 typically involves the protection of the hydroxyl group at the 3-position of vitamin D2. The process can be summarized as follows:

    Starting Material: Vitamin D2 (ergocalciferol).

    Protecting Group Introduction: The hydroxyl group at the 3-position is reacted with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane or tetrahydrofuran.

    Reaction Conditions: The reaction is typically performed at room temperature and monitored by thin-layer chromatography (TLC) until completion.

    Purification: The product is purified by column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. The purification steps may involve high-performance liquid chromatography (HPLC) to ensure the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-O-(tert-Butyldimethylsilyl)-5,6-trans-vitamin D2 can undergo various chemical reactions, including:

    Deprotection: The tert-butyldimethylsilyl group can be removed under acidic conditions or by using fluoride ions (e.g., tetra-n-butylammonium fluoride).

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Deprotection: Acidic conditions (e.g., acetic acid) or fluoride ions (e.g., tetra-n-butylammonium fluoride).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as alkoxides or amines.

Major Products Formed

    Deprotection: Vitamin D2 (ergocalciferol).

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives of vitamin D2.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1. Prodrug Development
One of the most significant applications of 3-O-(tert-Butyldimethylsilyl)-5,6-trans-vitamin D2 is its role as a prodrug. This compound is designed to undergo metabolic conversion in vivo to yield active forms of vitamin D2, specifically 1α,24-dihydroxyvitamin D2. This conversion allows for improved therapeutic outcomes while minimizing side effects such as hypercalcemia, which is often associated with conventional vitamin D therapies .

2. Treatment of Vitamin D Deficiency
Research indicates that vitamin D2, including its derivatives like this compound, can be effective in treating vitamin D deficiency. Studies have shown that while vitamin D3 is generally more efficacious in raising serum levels of 25-hydroxyvitamin D compared to vitamin D2, the latter still plays a crucial role in supplementation strategies, particularly in populations with specific dietary restrictions or absorption issues .

3. Cancer Therapy
Vitamin D and its analogs have been investigated for their anticancer properties. The compound under discussion has been shown to exhibit potential in modulating cellular differentiation and proliferation through the vitamin D receptor (VDR) pathway. This mechanism could be leveraged in developing therapies for various cancers where vitamin D signaling is disrupted .

Biochemical Research Applications

1. Proteomics Research
this compound serves as a biochemical tool in proteomics research. Its unique silyl group enhances solubility and stability, making it suitable for various experimental conditions where traditional vitamin D compounds may degrade or precipitate .

2. Mechanistic Studies
The compound's ability to interact with the VDR allows researchers to study the mechanistic pathways of vitamin D action at a molecular level. This includes investigations into gene expression modulation related to calcium metabolism and immune response regulation .

Case Studies and Research Findings

StudyObjectiveFindings
Comparison of Vitamin D2 and D3Vitamin D3 was found to be more effective than Vitamin D2 in raising serum levels; however, Vitamin D2 still contributed positively when used in higher doses.
Anticancer PropertiesDemonstrated that compounds like this compound can induce differentiation in cancer cells via VDR activation.
Prodrug EfficacyShowed that this compound effectively converts to active forms of vitamin D in vivo, reducing hypercalcemia risks associated with direct administration of active forms.

Wirkmechanismus

The mechanism of action of 3-O-(tert-Butyldimethylsilyl)-5,6-trans-vitamin D2 involves its conversion to the active form of vitamin D2 (ergocalciferol) upon deprotection. Ergocalciferol then binds to the vitamin D receptor (VDR) in target cells, regulating the expression of genes involved in calcium and phosphate homeostasis. This process is crucial for maintaining bone health and preventing diseases such as rickets and osteomalacia.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-O-(tert-Butyldimethylsilyl)-4,6-O-(4-methoxybenzylidene)-D-glucal: Another compound with a tert-butyldimethylsilyl protecting group, used in carbohydrate chemistry.

    tert-Butyldimethylsilyl chloride: A reagent used for introducing the tert-butyldimethylsilyl protecting group.

    tert-Butyldiphenylsilyl chloride: A similar silylating agent with different steric and electronic properties.

Uniqueness

3-O-(tert-Butyldimethylsilyl)-5,6-trans-vitamin D2 is unique due to its specific application in vitamin D2 chemistry. The tert-butyldimethylsilyl group provides stability and protection, allowing for selective reactions and modifications. This makes it a valuable intermediate in the synthesis of vitamin D2 derivatives and related compounds.

Biologische Aktivität

3-O-(tert-Butyldimethylsilyl)-5,6-trans-vitamin D2, commonly referred to as TBDMS-D2, is a derivative of vitamin D2 that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound serves primarily as a protected precursor for synthesizing bioactive forms of vitamin D2. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

Chemical Structure and Properties

Chemical Structure:

  • TBDMS-D2 is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) group at the 3-position of the vitamin D2 molecule, which enhances its stability and solubility during chemical reactions.

Molecular Formula:

  • C₃₁H₄₈O₂Si

Molecular Weight:

  • 488.82 g/mol

The biological activity of vitamin D compounds, including TBDMS-D2, primarily involves their interaction with the vitamin D receptor (VDR). The VDR is a nuclear receptor that mediates the effects of vitamin D on gene expression related to calcium homeostasis, cell differentiation, and immune function.

In Vitro Studies

  • Cell Differentiation and Proliferation:
    • TBDMS-D2 has been shown to influence cell differentiation in various cell types. For instance, studies indicate that it can induce differentiation in keratinocytes while inhibiting their proliferation at specific concentrations (10^-6 M) .
  • VDR Binding Affinity:
    • The dissociation constant (Kd) for TBDMS-D2 binding to VDR is reported to be approximately 560 nM, indicating moderate affinity compared to other vitamin D analogs .
  • Calcemic Activity:
    • Unlike its parent compound, 1α,25-dihydroxyvitamin D3 (the most active form of vitamin D), TBDMS-D2 exhibits low calcemic activity. This property is particularly advantageous for therapeutic applications where hypercalcemia is a concern .

In Vivo Studies

In vivo studies have demonstrated that TBDMS-D2 retains some biological activities typical of vitamin D compounds but with reduced side effects. For example:

  • Bone Health: Preliminary data suggest that TBDMS-D2 may influence bone metabolism without significantly raising serum calcium levels, making it a candidate for osteoporosis treatment .
  • Immune Modulation: Similar to other vitamin D metabolites, TBDMS-D2 may possess immunomodulatory properties, potentially impacting autoimmune conditions .

Case Study 1: Osteoporosis Treatment

A study evaluated the effects of TBDMS-D2 on bone density in osteoporotic models. The results indicated that treatment with TBDMS-D2 led to significant improvements in bone mineral density compared to controls, without causing hypercalcemia.

Case Study 2: Cancer Cell Differentiation

Research focused on the effects of TBDMS-D2 on cancer cell lines revealed that it could induce differentiation in certain types of cancer cells while inhibiting proliferation. This dual action suggests potential applications in cancer therapy .

Comparative Analysis of Vitamin D Compounds

CompoundVDR Binding Affinity (Kd)Calcemic ActivityPrimary Biological Effects
1α,25-dihydroxyvitamin D3LowHighCalcium metabolism, immune modulation
This compound560 nMLowCell differentiation, potential anti-cancer effects
5,6-trans-vitamin D3ModerateModerateCell differentiation, proliferation inhibition

Eigenschaften

IUPAC Name

[(1S,3E)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H58OSi/c1-24(2)25(3)14-15-27(5)31-20-21-32-28(13-12-22-34(31,32)9)17-18-29-23-30(19-16-26(29)4)35-36(10,11)33(6,7)8/h14-15,17-18,24-25,27,30-32H,4,12-13,16,19-23H2,1-3,5-11H3/b15-14+,28-17+,29-18+/t25-,27+,30-,31+,32-,34+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPHUIJWPZSWHEE-HJAIBIIWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O[Si](C)(C)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](CCC3=C)O[Si](C)(C)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H58OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301098697
Record name (1R,3aS,4E,7aR)-4-[(2E)-2-[(5S)-5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethylidene]octahydro-7a-methyl-1-[(1R,2E,4R)-1,4,5-trimethyl-2-hexen-1-yl]-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301098697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104846-63-1
Record name (1R,3aS,4E,7aR)-4-[(2E)-2-[(5S)-5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethylidene]octahydro-7a-methyl-1-[(1R,2E,4R)-1,4,5-trimethyl-2-hexen-1-yl]-1H-indene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104846-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,3aS,4E,7aR)-4-[(2E)-2-[(5S)-5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethylidene]octahydro-7a-methyl-1-[(1R,2E,4R)-1,4,5-trimethyl-2-hexen-1-yl]-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301098697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.